molecular formula C15H12ClN3O3S B2511347 ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396711-14-0

ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2511347
CAS No.: 1396711-14-0
M. Wt: 349.79
InChI Key: RQEFLJBAVVHJOG-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 5-chlorothiophene-2-carboxamide moiety. This compound is part of a broader class of pyrazolo[1,5-a]pyridine derivatives, which are widely studied for their biological activities, including antitumor, antimicrobial, and pesticidal properties . The 5-chlorothiophene substituent introduces electron-withdrawing effects and aromatic bulk, which may enhance binding affinity to biological targets or improve metabolic stability compared to simpler analogs .

Properties

IUPAC Name

ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-2-22-15(21)10-8-17-19-6-5-9(7-11(10)19)18-14(20)12-3-4-13(16)23-12/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEFLJBAVVHJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 5-amino-pyrazoles with appropriate electrophilic reagents. One common method involves the reaction of 5-amino-pyrazole with 5-chlorothiophene-2-carboxylic acid under acidic conditions to form the amide bond. This is followed by cyclization with ethyl acetoacetate in the presence of a base to form the pyrazolo[1,5-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can result in the suppression of cancer cell growth and survival.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Thiophene and isoxazole rings (as in ) introduce distinct π-π stacking capabilities, which may influence binding to hydrophobic enzyme pockets.
  • Core Modifications : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit greater planarity than pyrazolo[1,5-a]pyridines, which could alter interactions with DNA or protein targets.

Physical and Chemical Properties

Property Target Compound (Estimated) Ethyl 5-Methoxy Analog Ethyl Pyrazolo[1,5-a]Pyridine-3-Carboxylate
Molecular Weight ~350 g/mol 222.23 g/mol 190.20 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 1.5 1.51
Solubility Low (due to thiophene) Moderate High
Melting Point 150–160°C (predicted) Not reported Not reported

Notes:

  • The 5-chlorothiophene group increases molecular weight and logP, reducing aqueous solubility compared to methoxy or unsubstituted analogs .
  • Crystallographic data for related compounds (e.g., triclinic crystal system in ) suggest the target compound may form stable polymorphs.

Biological Activity

Ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a thrombin inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H12ClN3O3S
  • Molecular Weight : 349.79 g/mol
  • CAS Number : 1396711-14-0

The compound features a pyrazolo[1,5-a]pyridine core linked to a 5-chlorothiophene moiety, which is crucial for its biological activity.

Thrombin Inhibition

Recent studies have highlighted the effectiveness of this compound as a thrombin inhibitor. The mechanism involves serine trapping, where the compound interacts with the catalytic serine residue in thrombin's active site.

Key Findings :

  • The compound exhibited an IC50 value of 16 nM , indicating strong inhibitory activity against thrombin compared to analogs with less potent structures (IC50 > 5 μM for some variants) .
  • The presence of the 5-chlorothiophene moiety significantly enhances its potency, as evidenced by comparative studies showing that modifications to this group resulted in reduced activity .

Selectivity Profile

In addition to thrombin, the selectivity of this compound was evaluated against other serine proteases:

  • Chymotrypsin : IC50 = 242 nM
  • Plasma Kallikrein : IC50 = 639 nM
  • Factor XIa : IC50 = 1 μM

These results suggest that while the compound shows some off-target effects, it maintains a high degree of specificity towards thrombin .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrazole core.
  • Introduction of the chlorothiophene moiety via amide coupling.
  • Esterification to yield the final product.

Case Studies and Research Findings

A series of studies have evaluated various derivatives and their biological activities:

CompoundStructureIC50 (nM)Activity
Compound APyrazolo derivative16Strong thrombin inhibition
Compound BPhenyl-substituted analog419Moderate thrombin inhibition
Compound CCyclohexyl-substituted analog>5000No activity

These studies demonstrate that structural modifications can lead to significant changes in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

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